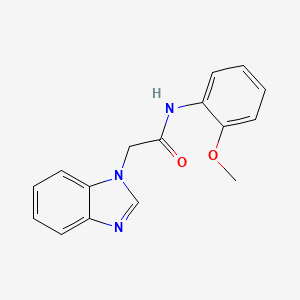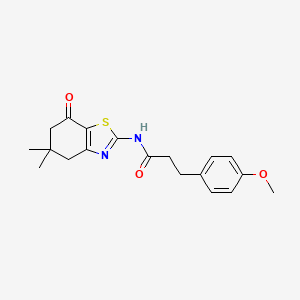
2-(1H-benzimidazol-1-yl)-N-(2-methoxyphenyl)acetamide
Descripción general
Descripción
2-(1H-benzimidazol-1-yl)-N-(2-methoxyphenyl)acetamide, also known as BMA-155, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. BMA-155 is a small molecule that belongs to the class of benzimidazole derivatives. It has a molecular weight of 352.4 g/mol and a chemical formula of C19H17N3O2.
Mecanismo De Acción
The exact mechanism of action of 2-(1H-benzimidazol-1-yl)-N-(2-methoxyphenyl)acetamide is not fully understood, but it is believed to act through multiple pathways. One of the proposed mechanisms is the inhibition of the PI3K/Akt/mTOR signaling pathway, which is involved in cell proliferation and survival. 2-(1H-benzimidazol-1-yl)-N-(2-methoxyphenyl)acetamide has also been shown to induce DNA damage and activate the p53 pathway, leading to apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-(1H-benzimidazol-1-yl)-N-(2-methoxyphenyl)acetamide has been shown to have various biochemical and physiological effects. In cancer cells, 2-(1H-benzimidazol-1-yl)-N-(2-methoxyphenyl)acetamide has been shown to inhibit cell proliferation, induce apoptosis, and inhibit angiogenesis. In addition, 2-(1H-benzimidazol-1-yl)-N-(2-methoxyphenyl)acetamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. 2-(1H-benzimidazol-1-yl)-N-(2-methoxyphenyl)acetamide has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-(1H-benzimidazol-1-yl)-N-(2-methoxyphenyl)acetamide in lab experiments is its high potency and selectivity towards cancer cells and inflammatory pathways. 2-(1H-benzimidazol-1-yl)-N-(2-methoxyphenyl)acetamide has also been shown to have low toxicity in normal cells and tissues. However, one of the limitations of using 2-(1H-benzimidazol-1-yl)-N-(2-methoxyphenyl)acetamide is its poor solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics.
Direcciones Futuras
There are several future directions for the research and development of 2-(1H-benzimidazol-1-yl)-N-(2-methoxyphenyl)acetamide. One potential direction is the optimization of its chemical structure to improve its solubility and pharmacokinetics. Another direction is the development of new formulations or delivery methods to enhance its therapeutic efficacy. Additionally, further studies are needed to explore the potential of 2-(1H-benzimidazol-1-yl)-N-(2-methoxyphenyl)acetamide in other diseases, such as neurodegenerative disorders and autoimmune diseases. Finally, more research is needed to elucidate the exact mechanism of action of 2-(1H-benzimidazol-1-yl)-N-(2-methoxyphenyl)acetamide and its potential interactions with other signaling pathways.
Aplicaciones Científicas De Investigación
2-(1H-benzimidazol-1-yl)-N-(2-methoxyphenyl)acetamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In particular, 2-(1H-benzimidazol-1-yl)-N-(2-methoxyphenyl)acetamide has shown promising results in inhibiting the proliferation of cancer cells and inducing apoptosis in vitro and in vivo. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines.
Propiedades
IUPAC Name |
2-(benzimidazol-1-yl)-N-(2-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c1-21-15-9-5-3-7-13(15)18-16(20)10-19-11-17-12-6-2-4-8-14(12)19/h2-9,11H,10H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLAZAVPICMDORS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CN2C=NC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-ethylphenyl)-2-[5-(4-pyridinyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B4415093.png)
![N-[2-(4-morpholinyl)phenyl]-1,2-benzisothiazol-3-amine 1,1-dioxide](/img/structure/B4415097.png)
![N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-adamantanecarboxamide](/img/structure/B4415099.png)
![N,N-dimethyl-2-[(phenylacetyl)amino]benzamide](/img/structure/B4415122.png)
![N-[4-(acetylamino)phenyl]-2-[(4-isobutyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4415129.png)
![N-(2-chlorophenyl)-2-{[5-(2-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B4415131.png)


![2-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-5-methoxy-1-methyl-1H-benzimidazole](/img/structure/B4415158.png)
![N-ethyl-2-[4-(1-piperidinylsulfonyl)phenoxy]acetamide](/img/structure/B4415160.png)
![6-(3,5-dimethoxyphenyl)-3-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4415165.png)
![1-cycloheptyl-N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4415178.png)
![8-[4-(cyclohexylcarbonyl)-1-piperazinyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4415179.png)
![N-(4-chloro-2-methylphenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4415183.png)